(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate
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Overview
Description
(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. The presence of a formyl group and a benzyl ester moiety further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate typically involves the stereoselective formation of the piperidine ring followed by functional group modifications. One common method includes the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-carboxy-2-methylpiperidine-1-carboxylate.
Reduction: 5-hydroxymethyl-2-methylpiperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2’-deoxyuridine: A nucleoside derivative used as a biomarker for oxidative DNA damage.
5-Formyl-2’-O-methylcytidine: A modified nucleoside with applications in nucleic acid research.
Uniqueness
(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a formyl group and a benzyl ester moiety.
Properties
Molecular Formula |
C15H19NO3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl (2R,5R)-5-formyl-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,10,12,14H,7-9,11H2,1H3/t12-,14-/m1/s1 |
InChI Key |
MNALKQFQIWZOPQ-TZMCWYRMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C=O |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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